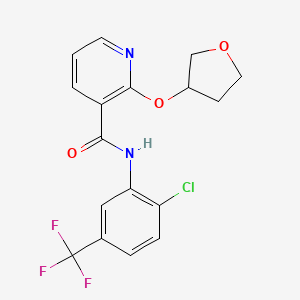
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as SNS-032, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in cell cycle regulation, transcription, and DNA damage repair. SNS-032 has shown promising results in preclinical studies as a potential anticancer agent.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Researchers have synthesized a series of N-(arylmethoxy)-2-chloronicotinamides to discover novel natural-product-based herbicides. These compounds, including variants similar in structure to the specified chemical, have shown significant herbicidal activity against various plants. For instance, one compound demonstrated excellent activity against Lemna paucicostata (duckweed) with a notable IC50 value, indicating potential as a commercial herbicide candidate (Chen Yu et al., 2021).
Supramolecular Structures
The study of supramolecular structures of isomeric chloronicotinamides has provided insights into their crystalline arrangements and potential applications in designing materials with specific molecular interactions. This research could influence the development of new materials with tailored properties for electronics, photonics, and catalysis (M. D. de Souza et al., 2005).
Antimicrobial Activity
New 4-Thiazolidinones of Nicotinic Acid have been synthesized and evaluated for their antimicrobial activity. These compounds, including 2-chloronicotinamide derivatives, have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal species, suggesting their potential in developing new antimicrobial agents (N. Patel & Faiyazalam M. Shaikh, 2010).
Corrosion Inhibition
Nicotinamide derivatives have been researched for their corrosion inhibition effects on metals in acidic environments. These studies are crucial for developing new materials that can protect industrial machinery and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs (M. P. Chakravarthy et al., 2014).
Metabolic Effects in Cancer Cells
Investigations into the metabolic effects of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on cancer cells have revealed significant alterations in amino acids metabolism, purine and pyrimidine metabolism, glycolysis, the citric acid cycle (TCA), and the pentose phosphate pathway. This research underscores the potential of nicotinamide derivatives in cancer therapy by targeting cellular metabolism (V. Tolstikov et al., 2014).
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-13-4-3-10(17(19,20)21)8-14(13)23-15(24)12-2-1-6-22-16(12)26-11-5-7-25-9-11/h1-4,6,8,11H,5,7,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYWXOUUZXKODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


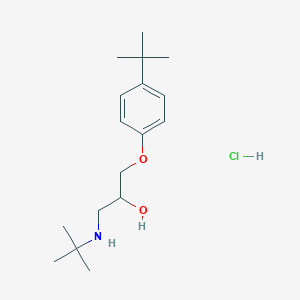
![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)
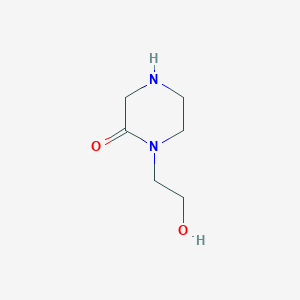
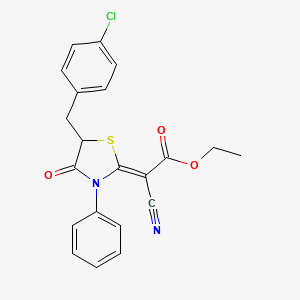

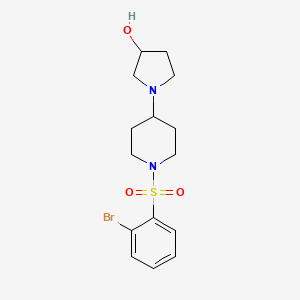
![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)
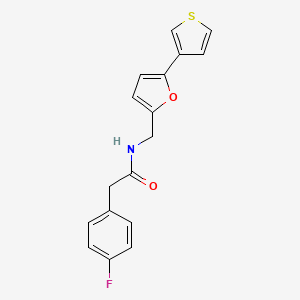
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)


